molecular formula C8H12N2O2 B1309139 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 956508-33-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1309139
M. Wt: 168.19 g/mol
InChI Key: VLJUREBBXZBMFQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, substituted with two methyl groups at the 3 and 5 positions. This structure is further modified by the presence of a propanoic acid moiety, suggesting potential reactivity typical of carboxylic acids, such as hydrogen bonding and the ability to form esters and amides.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the transition metal complexes bearing a 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid ligand . These complexes were synthesized and characterized, indicating that the additional methyl group on the pyrazole ring can significantly influence the stability and reactivity of the metal complexes. Although the exact synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has been elucidated using X-ray crystallography . These studies reveal the importance of the spatial arrangement of substituents around the pyrazole ring and how they affect the overall molecular conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrazole-containing ligands has been demonstrated through the formation of various metal complexes . The presence of a carboxylic acid group in such ligands facilitates the coordination to metal centers, which can lead to a range of chemical reactions, including oxidative addition, ligand substitution, and redox processes. The specific reactivity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid would likely follow these general trends.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are not directly reported, related compounds provide insight into what can be expected. For instance, the propionic acid group in similar molecules has been shown to engage in hydrogen bonding, influencing the solid-state structure and potentially the solubility and melting point of the compound . The presence of methyl groups on the pyrazole ring can also affect the compound's hydrophobicity and electronic properties, which in turn can influence its chemical behavior and interaction with solvents and other molecules .

Scientific Research Applications

  • Corrosion Inhibition :

    • Compounds containing 3,5-dimethyl-1H-pyrazol-1-yl groups, like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, have been found to be effective inhibitors of corrosion of C38 steel in hydrochloric acid solutions. These compounds act as cathodic inhibitors by polarization and charge-transfer, with their efficiency correlating well with their molecular structure (Missoum et al., 2013).
  • Crystal Structure Determination :

    • Compounds like 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid have been synthesized and characterized using single-crystal X-ray analysis, demonstrating their utility in understanding molecular structures and interactions (Kumarasinghe et al., 2009).
  • Synthesis of Structurally Diverse Libraries :

    • Derivatives of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to the compound of interest, are used to generate a wide range of compounds through alkylation and ring closure reactions. This highlights their role in creating diverse chemical libraries (Roman, 2013).
  • Synthesis of Pharmacologically Active Compounds :

    • The synthesis of 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid demonstrates their potential in creating pharmacologically active molecules. These compounds have been reported to be useful in the treatment of diseases like diabetes mellitus and arteriosclerosis (Reddy & Rao, 2006).
  • Functional Modification of Polymers :

    • Amino compounds containing 3,5-dimethyl-1H-pyrazol-1-yl groups have been used to modify poly vinyl alcohol/acrylic acid hydrogels. This modification enhances the thermal stability and biological activities of these polymers, suggesting applications in medical fields (Aly & El-Mohdy, 2015).
  • Chemical Synthesis and Catalysis :

    • Derivatives like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)propanoate have been synthesized and their copper(II) complexes evaluated for catalytic properties, particularly in the catalytic oxidation of catechol substrate to quinone (Boussalah et al., 2009).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJUREBBXZBMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411753
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

CAS RN

956508-33-1
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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